N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
N-(2-Chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative characterized by a pyrazine core substituted with a thiomorpholine group and linked via an ether bond to a benzamide scaffold. The 2-chloro-4-fluorobenzyl moiety at the amide nitrogen introduces halogenated aromatic features, which are common in medicinal chemistry for enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2S/c23-19-13-17(24)4-1-16(19)14-27-21(29)15-2-5-18(6-3-15)30-22-20(25-7-8-26-22)28-9-11-31-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZMRUHZTZLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide, also known by its CAS number 1251545-86-4, is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key functional groups that contribute to its biological properties:
- Chloro and Fluoro Substituents : These halogenated groups enhance the compound's lipophilicity and may influence its interaction with biological targets.
- Thiomorpholine Group : This moiety is known for enhancing binding affinity to specific enzymes and receptors.
- Pyrazine Ring : This heterocyclic component is often associated with various biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN4O3 |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The thiomorpholine group enhances the compound's binding affinity to various enzymes, potentially modulating their activity. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways related to cancer progression or neurodegenerative diseases.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For example, a related compound demonstrated an IC50 of 1.30 μM against HepG2 cells, suggesting that modifications to the structure can enhance activity against solid tumors .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. In animal models, similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating inflammatory diseases.
Case Studies
- Study on Anticancer Properties :
-
Mechanistic Insights :
- In vitro assays have shown that compounds with thiomorpholine derivatives can enhance the binding affinity to specific targets involved in cancer cell proliferation and survival pathways . This reinforces the hypothesis that this compound could serve as a lead compound for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share the benzamide core but differ in substituents, heterocyclic moieties, and halogenation patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Piperidine-containing analogs (e.g., ) may offer better solubility but reduced target selectivity due to increased conformational flexibility .
Halogenation Effects :
- The 2-chloro-4-fluorobenzyl group in the target compound provides a balance of lipophilicity and steric hindrance, which is critical for blood-brain barrier penetration in CNS-targeting drugs. In contrast, 3-chloro-4-fluoro analogs (e.g., ) may exhibit altered binding kinetics due to positional isomerism .
Linker Diversity :
- Pyrazine-oxy linkers (target compound, ) enable planar conjugation, favoring π-π stacking with aromatic residues in protein binding pockets. Thioether linkers (e.g., ) introduce flexibility and redox-sensitive properties .
Biological Activity Trends: Thiomorpholine-thienopyrimidine derivatives () have demonstrated fungicidal activity (MIC = 0.5–2 µg/mL against Candida spp.), suggesting the target compound may share similar efficacy . Morpholine-ethyl derivatives () show promise in modulating kinase pathways, though direct comparisons with thiomorpholine analogs are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
